molecular formula C21H25N5 B5175646 2,5-Dimethyl-4-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrimidine

2,5-Dimethyl-4-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrimidine

Cat. No.: B5175646
M. Wt: 347.5 g/mol
InChI Key: BOCLSOYVMZOSMI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a phenyl group, which is further substituted with a pyrazole ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrimidine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenyl group and subsequent functionalization to attach the pyrazole and pyrrolidine moieties. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-Dimethyl-4-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,5-dimethyl-4-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-16-15-22-17(2)23-21(16)19-7-5-6-18(14-19)20-8-11-26(24-20)13-12-25-9-3-4-10-25/h5-8,11,14-15H,3-4,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLSOYVMZOSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CC(=C2)C3=NN(C=C3)CCN4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.